Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by:
- A benzofuran core substituted with a bromo group at position 6, a methyl group at position 2, and an ethoxycarbonyl group at position 2.
- A 3-methylbut-2-en-1-yloxy (prenyl-like) ether substituent at position 4.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-5-20-17(19)16-11(4)22-14-9-13(18)15(8-12(14)16)21-7-6-10(2)3/h6,8-9H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABAUWQWQUWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=C(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as brominated benzofuran derivatives and ethyl esters.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification processes to obtain the final product with high purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Substituent Variations in Benzofuran Derivatives
The structural diversity of benzofuran analogues arises from substitutions at positions 2, 3, 5, and 5. Key comparisons include:
Key Observations :
Physicochemical Properties
Biological Activity
Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate (CAS No. 384368-37-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antidiabetic and cytotoxic effects, supported by relevant research findings and data.
- Molecular Formula : C17H19BrO4
- Molecular Weight : 367.23 g/mol
- Structure : The compound features a benzofuran core, which is known for various biological activities.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to benzofuran derivatives. In particular, this compound was evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Research Findings :
-
Inhibition of α-glucosidase : The compound exhibited significant inhibitory activity with an IC50 value comparable to established antidiabetic drugs. For instance, derivatives with bromine substitutions showed enhanced activity due to steric factors associated with bromine's size .
Compound IC50 (µM) Comparison to Acarbose Ethyl 6-bromo compound 54.7 ± 0.3 >13 times more active than acarbose (IC50 = 750 µM) - Mechanism of Action : Molecular docking studies indicated that the compound interacts favorably with the active site of α-glucosidase, stabilizing the enzyme and preventing substrate binding .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using the MTT assay on normal 3T3 cell lines.
Cytotoxicity Results :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 6-bromo compound | 3T3 | >150 |
The results indicated that at concentrations up to 150 µM, the compound displayed non-cytotoxic effects on normal cells, suggesting a favorable safety profile for further development in therapeutic applications .
Study on Derivatives
A detailed study explored various derivatives of benzofuran compounds, including ethyl 6-bromo derivatives. These studies focused on structure-activity relationships (SAR), revealing that modifications at specific positions significantly influenced biological activity.
Key findings included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
